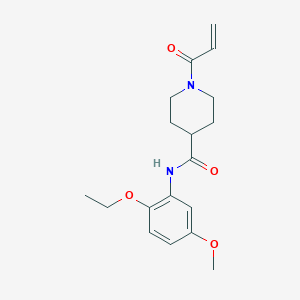
N-(2-Ethoxy-5-methoxyphenyl)-1-prop-2-enoylpiperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Ethoxy-5-methoxyphenyl)-1-prop-2-enoylpiperidine-4-carboxamide, also known as EMPP, is a synthetic compound that has been of interest to researchers due to its potential therapeutic applications. The compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further study. In
Wissenschaftliche Forschungsanwendungen
N-(2-Ethoxy-5-methoxyphenyl)-1-prop-2-enoylpiperidine-4-carboxamide has been studied for its potential therapeutic applications in a variety of fields. It has been found to exhibit anti-inflammatory, analgesic, and anti-tumor properties. Additionally, this compound has shown promise in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Wirkmechanismus
N-(2-Ethoxy-5-methoxyphenyl)-1-prop-2-enoylpiperidine-4-carboxamide acts by inhibiting the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes, which are involved in the inflammatory response. It also acts as a potent inhibitor of tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), which are pro-inflammatory cytokines. The compound has also been found to modulate the activity of glutamate receptors, which are important in the regulation of synaptic plasticity and memory.
Biochemical and Physiological Effects:
This compound has been shown to reduce the levels of pro-inflammatory cytokines and chemokines in animal models of inflammation. It has also been found to decrease the levels of oxidative stress markers in the brain, indicating its potential as a neuroprotective agent. Additionally, this compound has been found to inhibit the growth of tumor cells in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(2-Ethoxy-5-methoxyphenyl)-1-prop-2-enoylpiperidine-4-carboxamide is its relatively simple synthesis method, which makes it a cost-effective compound for laboratory experiments. However, one limitation is its low solubility in water, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
Future research on N-(2-Ethoxy-5-methoxyphenyl)-1-prop-2-enoylpiperidine-4-carboxamide could focus on its potential use as a therapeutic agent for neurodegenerative diseases, as well as its anti-tumor properties. Additionally, further studies could investigate the compound's effects on other molecular targets, such as ion channels and receptors. Finally, research could explore the use of this compound in combination with other drugs to enhance its therapeutic potential.
Synthesemethoden
N-(2-Ethoxy-5-methoxyphenyl)-1-prop-2-enoylpiperidine-4-carboxamide is synthesized through a multi-step process that involves the reaction of piperidine with 2-ethoxy-5-methoxybenzaldehyde, followed by the addition of prop-2-enoic acid and the final step of carboxamide formation. The final product is obtained through purification and isolation steps.
Eigenschaften
IUPAC Name |
N-(2-ethoxy-5-methoxyphenyl)-1-prop-2-enoylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4/c1-4-17(21)20-10-8-13(9-11-20)18(22)19-15-12-14(23-3)6-7-16(15)24-5-2/h4,6-7,12-13H,1,5,8-11H2,2-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCBPVEOBAWJROZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)OC)NC(=O)C2CCN(CC2)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(9-Chloro-5-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol](/img/structure/B2862574.png)
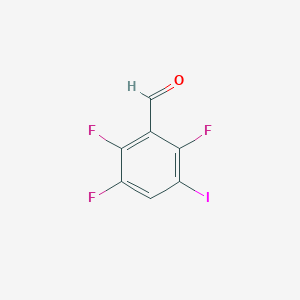
![2-Ethyl-1-[2-methoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]piperidine](/img/structure/B2862577.png)
![5-methyl-2,4-dioxo-N-(thiophen-2-ylmethyl)-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2862578.png)
![Benzo[c][1,2,5]thiadiazol-5-yl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2862579.png)
![5-(2-chloro-4-fluorobenzyl)-3-(3-methoxybenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2862581.png)
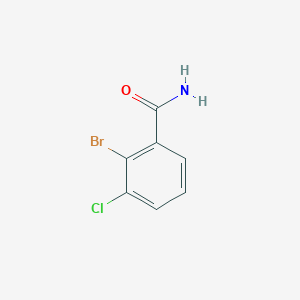

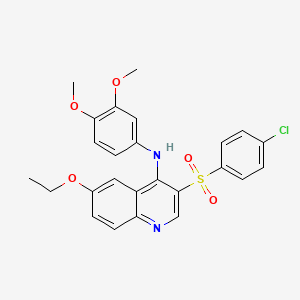
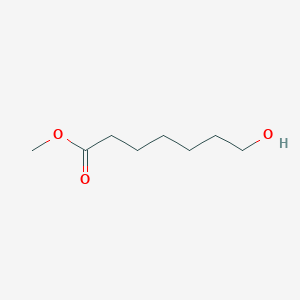
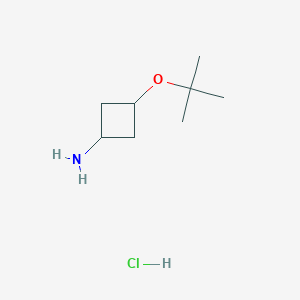

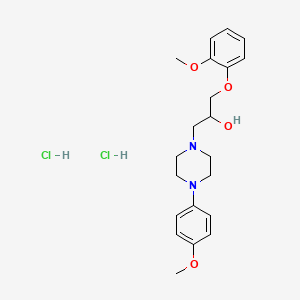
![2-(4-Methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-1-(3-methoxyphenyl)ethanone](/img/structure/B2862597.png)